molecular formula C16H15IO2 B1359031 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone CAS No. 951884-47-2

3,5-Dimethyl-3'-iodo-4-methoxybenzophenone

Cat. No. B1359031
M. Wt: 366.19 g/mol
InChI Key: OAJMNOHUHFRTNR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3’-iodo-4-methoxybenzophenone is a chemical compound with the molecular formula C16H15IO2 . It has a molecular weight of 366.2 . The compound appears as a white solid .


Molecular Structure Analysis

The IUPAC name for this compound is (3-iodophenyl)(4-methoxy-3,5-dimethylphenyl)methanone . The InChI code for this compound is 1S/C16H15IO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3 .


Physical And Chemical Properties Analysis

3,5-Dimethyl-3’-iodo-4-methoxybenzophenone is a white solid . It has a molecular weight of 366.2 .

Scientific Research Applications

Photophysical Behavior and Fluorogenic Applications

  • Photophysical Characterization: Research on DFHBI derivatives, related to 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone, illuminates their application in imaging RNA through the Spinach aptamer. These molecules exhibit fluorescence properties that are sensitive to solvent interactions and pH levels, indicating potential for specialized imaging applications in scientific research (Santra et al., 2019).

Applications in Organic Synthesis

  • Cross-Coupling Reactions: A study demonstrates the use of sterically hindered aryl boronates, closely related to 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone, in Suzuki cross-coupling reactions. This has implications for synthesizing biaryls, which are crucial in organic chemistry and drug development (Chaumeil et al., 2000).

Cancer Treatment and Photodynamic Therapy

  • Photodynamic Therapy Applications: The synthesis and characterization of new zinc phthalocyanine derivatives, related to 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone, demonstrate potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, which is essential for Type II photosensitizers used in cancer therapy (Pişkin et al., 2020).

Other Notable Applications

  • Aromatic Nucleophilic Substitution Research: Studies on the aromatic nucleophilic substitution of related compounds offer insights into reaction mechanisms that are fundamental to organic chemistry (HasegawaYoshinori, 1983).

properties

IUPAC Name

(3-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJMNOHUHFRTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-3'-iodo-4-methoxybenzophenone

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